Del-22379

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

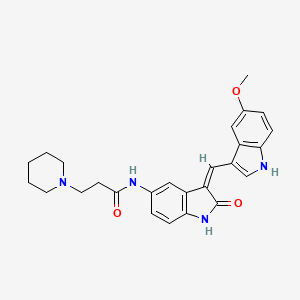

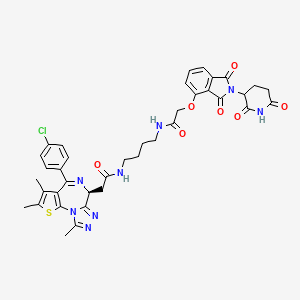

Del-22379 is a potent and selective ERK Dimerization inhibitor . It inhibits ERK Dimerization without affecting ERK phosphorylation . It is a cell-permeable 3-arylidene-2-oxindole derivative .

Synthesis Analysis

A structure–activity relationship study of this compound was conducted where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .Molecular Structure Analysis

The chemical formula of this compound is C26H29ClN4O3 . Its exact mass is 444.22 and its molecular weight is 480.990 .Chemical Reactions Analysis

This compound has been reported to inhibit ERK dimerization which was unaffected by drug-resistant mechanism reactivating the ERK signaling . It was found to have significant anti-proliferative effects on a panel of human cell lines harboring mutant BRAF (V600E) or RAS (Q61L or G12V) .Physical And Chemical Properties Analysis

This compound is a water-soluble ERK dimerization inhibitor with IC50 of ∼0.5 μM .Scientific Research Applications

Cancer Research and Treatment : Del-22379 has been identified as a promising compound in cancer research. It disrupts ERK dimerization, a process significant in the RAF-MEK-ERK pathway, which is crucial for various cellular signals from growth to death and is implicated in many malignancies. This compound's ability to prevent ERK dimerization, particularly in cancer cells with mutations in BRAF or RAS, suggests its potential in treating these cancers. Notably, it was found to reduce cancer progression in mice models and showed increased apoptosis in cancer cells, indicating its effectiveness in limiting cancer progression while potentially reducing side effects associated with ERK-targeted therapies (Herrero et al., 2015).

Structure-Activity Relationship Studies : A structure-activity relationship study of this compound has been conducted to understand its effectiveness in inhibiting ERK dimerization. This research involved designing and synthesizing analogues of this compound and evaluating their impact on tumor cell lines. Such studies are crucial for enhancing the compound's safety and effectiveness in cancer treatment (Yang et al., 2020).

Mechanism of Action

Target of Action

Del-22379 is an ERK dimerization inhibitor . It readily binds to ERK2, a protein kinase that plays a crucial role in the RAS-to-ERK signaling pathway . This pathway is essential for various cellular functions, including proliferation and differentiation .

Mode of Action

This compound inhibits ERK dimerization, a process that occurs upon phosphorylation . The dimerized ERK proteins can transport into the nucleus or stay in the cytoplasm to activate cytoplasmic substrates . This compound has been reported to inhibit ERK dimerization without altering the ERK phosphorylation level .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ERK signaling pathway . This pathway is activated by extracellular stimulation, leading to the formation of a GTP-binding complex by the RAS family proteins. This is followed by the sequential phosphorylation of the downstream kinase module: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .

Pharmacokinetics

It’s known that this compound readily binds to erk2 with a kd estimated in the low micromolar range, though binding is detectable even at low nanomolar concentrations .

Result of Action

This compound has demonstrated significant anti-tumor effects, particularly against BRAF-mutant cells . It impairs upstream ERK activation in BRAF-mutant cells, attenuating cell viability and metastasis-related processes . In vivo, tumor growth and dissemination were strongly reduced for BRAF-mutant cells .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the specific driver mutation for thyroid cancer onset and progression should be considered for experimental and clinical approaches . .

Safety and Hazards

properties

IUPAC Name |

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQUULPXCZAKMS-XKZIYDEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)